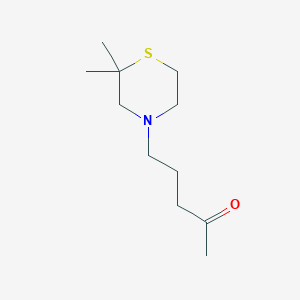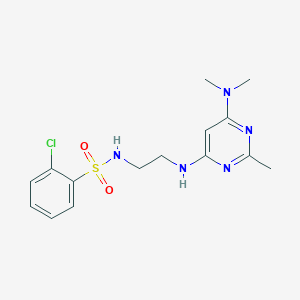
(2S,4R)-4-(2-Methylpropyl)piperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves studying the methods used to create the compound. This can include various chemical reactions, catalysts used, reaction conditions, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical stability and reactivity are also important .Aplicaciones Científicas De Investigación
Cancer Therapy Applications
The compound, in its related forms, has been identified as a potential inhibitor of Aurora A kinase, suggesting its utility in cancer therapy. Aurora kinases are critical for cell division, and their inhibition can halt the proliferation of cancer cells (ロバート ヘンリー,ジェームズ, 2006).
Molecular Structure Studies
Structural analysis of similar compounds has provided insights into their molecular configuration and interaction mechanisms. For instance, the study of 4-Piperidinecarboxylic acid hydrochloride through X-ray diffraction, calculations, and FTIR spectrum offered valuable data on its conformation and hydrogen bonding patterns, which are essential for understanding the compound's chemical behavior and potential applications (M. Szafran, A. Komasa, E. Bartoszak-Adamska, 2007).
Synthesis Techniques
Research has developed novel synthesis methods for related piperidine compounds, which are crucial for creating derivatives with varied biological activities. A method based on one-pot oxidative decarboxylation-beta-iodination of alpha-amino acids has been described, facilitating the synthesis of 2,3-disubstituted pyrrolidines and piperidines. This approach is significant for generating compounds with potential therapeutic applications (A. Boto, R. Hernández, Y. D. de Leon, E. Suárez, 2001).
Cardiovascular Activity Studies
The cardiovascular effects and electrochemical oxidation properties of nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, through methods involving piperidine, have been explored. Such studies contribute to the development of new therapeutic agents targeting cardiovascular diseases (A. Krauze, L. Baumane, et al., 2004).
Material Science and Crystallography
Investigations into the crystal structure of zwitterionic 4-piperidinecarboxylic acid monohydrate have revealed details about its hydrogen bonding network, informing material science applications and the design of molecular assemblies (G. Delgado, A. J. Mora, A. Bahsas, 2001).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(2S,4R)-4-(2-methylpropyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-7(2)5-8-3-4-11-9(6-8)10(12)13/h7-9,11H,3-6H2,1-2H3,(H,12,13)/t8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSHJWCSFIKOKQ-IUCAKERBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCNC(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1CCN[C@@H](C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-(2-Methylpropyl)piperidine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B2656853.png)

![N-(3,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2656857.png)

![N-(5-chloro-2-methoxyphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-cyclopentylacetamide](/img/structure/B2656864.png)


![3-[(Pyridin-4-ylmethylamino)methyl]phenol;hydrochloride](/img/structure/B2656869.png)
![3-(2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2656870.png)



